Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a unique combination of pyridazine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under mild heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of substituted triazole and pyridazine derivatives.
Scientific Research Applications
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The pathways involved often include signal transduction cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific combination of pyridazine and triazole rings.
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Cyanoacetamide Derivatives: Utilized extensively in heterocyclic synthesis and known for their diverse biological activities.
Uniqueness
This compound stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of pyridazine and triazole rings is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.
Biological Activity
Methyl 2-(6-methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylate (CAS: 1431728-43-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of pyridazine derivatives with triazole precursors under controlled conditions, often yielding high purity and yield rates.
Biological Activity
The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:
1. Anticancer Activity
- Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structures have demonstrated IC50 values ranging from 0.02 µM to 4.93 µM against different cancer types, indicating strong cytotoxic effects .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms involving increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
2. Antimicrobial Activity
- Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
3. Antidiabetic and Anti-inflammatory Effects
- Some studies suggest that triazole derivatives may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, anti-inflammatory effects have been observed in vitro .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
Properties
Molecular Formula |
C9H9N5O3 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 2-(6-methoxypyridazin-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H9N5O3/c1-16-8-4-3-7(11-12-8)14-10-5-6(13-14)9(15)17-2/h3-5H,1-2H3 |
InChI Key |
RWZJMQGDYCKLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)OC |
Origin of Product |
United States |
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